molecular formula C16H21FN2O2 B5211099 1-(4-fluorophenyl)-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-fluorophenyl)-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5211099
M. Wt: 292.35 g/mol
InChI Key: LRXIUVHWUWAWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide, also known as fluoromethylbutanolide (FMB), is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. FMB belongs to the family of butanolides, which are cyclic compounds that are known to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of FMB is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. FMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. FMB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
FMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. FMB has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens. In addition, FMB has been shown to improve memory and learning in animal models of cognitive impairment.

Advantages and Limitations for Lab Experiments

FMB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. FMB is also stable and has a long shelf life, making it ideal for long-term studies. However, FMB has some limitations for use in lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. In addition, FMB is not water-soluble, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on FMB. One area of interest is the development of FMB-based therapeutics for the treatment of inflammatory and cognitive disorders. Another area of interest is the study of the mechanism of action of FMB, which could lead to the development of more effective therapies. Additionally, the antimicrobial activity of FMB could be further explored for the development of new antibiotics. Overall, FMB is a promising compound that has the potential to make significant contributions to the field of biomedical research.

Synthesis Methods

The synthesis of FMB involves the reaction between 4-fluorobenzaldehyde and 3-methyl-1-butanol in the presence of a catalyst. The product of this reaction is then subjected to a series of chemical reactions to form the final compound, FMB. The synthesis of FMB is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FMB has been studied extensively for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. FMB has also been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of cognitive disorders.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-11(2)7-8-18-16(21)12-9-15(20)19(10-12)14-5-3-13(17)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXIUVHWUWAWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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